Electronic Stability Benchmark: CF₅⁻ vs. SiF₅⁻ and GeF₅⁻ Vertical Electron Detachment Energies
The electronic stability of CF₅⁻ is dramatically lower than that of its silicon and germanium analogs. Ab initio OVGF(full)/6-311+G(3df) calculations predict vertical electron detachment energies (VDE) of 9.316 eV for SiF₅⁻ and 9.742 eV for GeF₅⁻, whereas CF₅⁻ cannot sustain a bound D₃h minimum and dissociates barrierlessly to CF₄ + F⁻ [1]. No VDE can be computed for CF₅⁻ because the anion is not electronically stable on the neutral CX₄ geometry.
| Evidence Dimension | Vertical electron detachment energy (VDE) |
|---|---|
| Target Compound Data | No stable D₃h minimum; dissociates to CF₄ + F⁻ |
| Comparator Or Baseline | SiF₅⁻ VDE = 9.316 eV; GeF₅⁻ VDE = 9.742 eV |
| Quantified Difference | CF₅⁻ VDE is not measurable (anion unbound); SiF₅⁻ and GeF₅⁻ VDE > 9 eV |
| Conditions | OVGF(full)/6-311+G(3df) ab initio method; gas-phase single-point calculations at optimized geometries |
Why This Matters
The absence of a measurable VDE for CF₅⁻ confirms that it cannot be handled as a stable electron acceptor, directly impacting its suitability for applications requiring persistent anionic species such as electrolyte salts or superhalogen reagents.
- [1] Marchaj, M., Freza, S., & Skurski, P. (2012). Why Are SiX₅⁻ and GeX₅⁻ (X = F, Cl) Stable but Not CF₅⁻ and CCl₅⁻? Journal of Physical Chemistry A, 116(8), 1966–1973. https://doi.org/10.1021/jp300251t View Source
